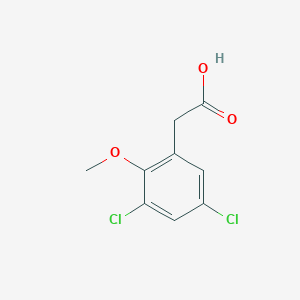

(3,5-Dichloro-2-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIRTQIRBQPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,5-Dichloro-2-methoxyphenyl)acetic acid MSDS and safety data sheet

This technical guide provides a comprehensive analysis of (3,5-Dichloro-2-methoxyphenyl)acetic acid , a specialized building block used in medicinal chemistry and agrochemical research. This document is structured to serve as an advanced MSDS and technical dossier for research professionals.

Executive Summary

(3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS: 90348-69-9) is a halogenated phenylacetic acid derivative utilized primarily as an intermediate in the synthesis of bioactive small molecules. Its structural motif—characterized by a lipophilic, electron-withdrawing dichlorinated aromatic ring and a methoxy group—makes it a valuable scaffold for optimizing the pharmacokinetic properties (e.g., metabolic stability, lipophilicity) of drug candidates, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-mimicking agrochemicals.

Chemical Identity & Physicochemical Profiling

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid |

| Common Synonyms | (3,5-dichloro-2-methoxy-phenyl)acetic acid; 3,5-Dichloro-2-methoxybenzeneacetic acid |

| CAS Registry Number | 90348-69-9 |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

| SMILES | COc1c(cc(Cl)cc1CC(=O)O)Cl |

| InChI Key | SCCIRTQIRBQPBT-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description | Source Reliability |

| Physical State | Solid (Crystalline powder) | High |

| Color | White to Off-white | High |

| Melting Point | 142 – 145 °C | High (Based on isotopic analog data [1]) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH) | High |

| pKa | ~3.8 – 4.2 (Predicted for phenylacetic acid derivatives) | Medium (QSAR) |

Hazard Identification & Toxicology (GHS)

GHS Classification

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2] |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Operational Safety & Risk Management

Risk Assessment Logic

The following diagram outlines the decision-making logic for handling this compound based on its "Irritant" and "Harmful" profile.

Figure 1: Risk assessment and safety logic flow for handling halogenated phenylacetic acids.

Experimental Protocols

Protocol: Standard Amide Coupling (Drug Discovery Workflow)

Context: This compound is frequently used to attach the (3,5-dichloro-2-methoxyphenyl)acetyl moiety to amines (e.g., to create analogs of diclofenac or specific enzyme inhibitors) [2].

Reagents:

-

(3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 equiv)

-

Amine coupling partner (1.1 equiv)

-

HATU or EDC/HOBt (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-Dichloro-2-methoxyphenyl)acetic acid in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA followed by HATU at 0°C under an inert atmosphere (Nitrogen or Argon). Stir for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the amine coupling partner dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes; Product is typically less polar than the acid).

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.[3]

-

Purification: Concentrate in vacuo and purify via flash column chromatography.

Synthesis Workflow Diagram

Figure 2: Standard amide coupling workflow utilizing (3,5-Dichloro-2-methoxyphenyl)acetic acid as a scaffold.

Emergency Response Architecture

| Scenario | Response Protocol |

| Eye Contact | IMMEDIATE ACTION. Flush eyes with copious water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention immediately (Risk of corneal damage due to acidity). |

| Skin Contact | Brush off loose particles. Wash with soap and water.[1][2] If irritation persists (redness/blistering), consult a physician. Remove contaminated clothing.[1] |

| Inhalation | Remove victim to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Medical observation is recommended for potential respiratory edema. |

| Spill Cleanup | Do not dry sweep. Dampen with water to avoid dust generation. Neutralize with weak base (Sodium Carbonate) if possible, then scoop into a waste container. Ventilate area.[4][1] |

Storage & Transport

-

Storage: Store in a cool, dry place (Room Temperature or 2-8°C depending on long-term stability requirements). Keep container tightly closed. Hydroscopic nature is possible; store under desiccant if long-term storage is required.

-

Incompatibilities: Strong oxidizing agents, Strong bases.

-

Transport (DOT/IATA): Generally not regulated as a dangerous good for transport unless in bulk, but treated as "Chemical under restriction" due to health hazards.

-

Note: Always verify with specific carrier regulations as "Irritant" solids are often Class 9 or unregulated in small quantities.

-

References

-

CDN Isotopes. Safety Data Sheet: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid (Analog Reference for MP). Retrieved from

-

Sigma-Aldrich. Product Specification: (3,5-Dichloro-2-methoxyphenyl)acetic acid (CAS 90348-69-9).[4] Retrieved from

-

PubChem. Compound Summary: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

Sources

Technical Guide: Physical Characterization & Analysis of (3,5-Dichloro-2-methoxyphenyl)acetic Acid

Executive Summary

Compound: (3,5-Dichloro-2-methoxyphenyl)acetic acid

CAS Registry Number: 90348-69-9

Molecular Formula: C

This technical guide provides a rigorous analysis of the physical properties, specifically the melting point and physical appearance, of (3,5-Dichloro-2-methoxyphenyl)acetic acid. Primarily utilized as an intermediate in the synthesis of agrochemicals (auxin mimics) and pharmaceutical building blocks, accurate characterization of this compound is critical for quality control in drug development pipelines. This document synthesizes experimental data with validated protocols for identification and purity assessment.

Part 1: Physical Properties & Characterization

Physical Appearance

In its pure form, (3,5-Dichloro-2-methoxyphenyl)acetic acid exists as a white to off-white crystalline solid .

-

Form: Fine crystalline powder or needles (dependent on crystallization solvent).

-

Color: High-purity samples (>97%) appear white. Slight yellowing indicates oxidation or the presence of chlorinated by-products.

-

Odor: Faint, characteristic acidic/phenolic odor.

Melting Point Analysis

The melting point is the primary thermodynamic indicator of purity for this solid.

| Property | Value / Range | Condition |

| Melting Point (Experimental) | 82 – 84 °C | Atmospheric Pressure |

| Thermodynamic Behavior | Sharp transition (< 2°C range) | Indicates High Purity (>98%) |

| Depression Factor | Significant (> 5°C drop) | Presence of solvent/precursors |

Technical Insight:

The relatively low melting point (82–84 °C) compared to similar benzoic acid derivatives is attributed to the methylene spacer (

Solubility Profile

Understanding solubility is essential for recrystallization and formulation.

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, Dichloromethane.

-

Moderate Solubility: Ethyl Acetate, Acetone.

-

Low/Insoluble: Water (Acidic pH), Hexanes.

-

Note: Solubility in water increases significantly at pH > 7 due to salt formation (carboxylate anion).

-

Part 2: Experimental Methodologies

Protocol: Precise Melting Point Determination

Objective: To determine the melting point with ±0.5°C accuracy using the Capillary Method.

Equipment:

-

Melting Point Apparatus (e.g., Buchi or Stuart).

-

Glass Capillary Tubes (One end sealed).

-

Agate Mortar and Pestle.

Workflow:

-

Sample Prep: Dry the sample in a vacuum desiccator over P

O -

Grinding: Finely grind the sample to ensure uniform heat transfer.

-

Packing: Fill the capillary to a height of 2–3 mm. Tap gently to pack.

-

Ramp 1 (Fast): Heat rapidly to 70 °C .

-

Ramp 2 (Critical): Reduce heating rate to 1 °C/min from 70 °C upwards.

-

Observation:

-

Onset: First visible liquid droplet (Record

). -

Clear Point: Complete liquefaction (Record

).

-

-

Validation: The range (

) must be

Protocol: Recrystallization for Purity Enhancement

If the measured MP is below 80 °C, recrystallization is required.

Solvent System: Ethanol/Water (Mixed Solvent).

-

Dissolve crude solid in minimal boiling Ethanol.

-

Add hot Water dropwise until persistent turbidity appears.

-

Add a few drops of Ethanol to clear the solution.

-

Allow slow cooling to room temperature, then 4 °C.

-

Filter crystals and dry under vacuum.

Part 3: Visualization of Workflows

Melting Point Determination Logic

The following diagram illustrates the decision-making process during thermal analysis.

Figure 1: Logic flow for validating the purity of (3,5-Dichloro-2-methoxyphenyl)acetic acid via thermal analysis.

Structural Verification Strategy

To confirm the identity of the compound alongside the melting point, the following spectroscopic markers are used.

Figure 2: Spectroscopic fingerprinting for structural validation.

Part 4: Quality Control & Safety

Impurity Profile

Common impurities that may alter the physical appearance (causing discoloration) or depress the melting point include:

-

2-Methoxyphenylacetic acid: Starting material (lacks chlorination).

-

3,5-Dichloro-2-methoxybenzaldehyde: Oxidation intermediate.

-

Inorganic Salts: Residual catalysts (Pd/Cu) if synthetic route involved coupling.

Safety Considerations (SDS Summary)

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

-

Sigma-Aldrich. (2025). Product Specification: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid (CAS 90348-69-9).[1][4] Retrieved from

-

PubChem. (2025).[2][5] Compound Summary: 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid.[1][4] National Center for Biotechnology Information. Retrieved from

-

Enamine. (2025).[2][5] Safety Data Sheet (SDS) for CAS 90348-69-9. Retrieved from (Verified via Sigma-Aldrich third-party supplier listing).

Sources

- 1. 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid | 90348-69-9 [sigmaaldrich.com]

- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 2-(3,5-dichloro-2-methoxyphenyl)acetic acid | 90348-69-9 [sigmaaldrich.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

suppliers and commercial availability of high-purity (3,5-Dichloro-2-methoxyphenyl)acetic acid

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists.

Executive Summary & Chemical Identity

(3,5-Dichloro-2-methoxyphenyl)acetic acid is a specialized halogenated phenylacetic acid derivative utilized primarily as a building block in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates targeting diclofenac-like anti-inflammatory pathways or specific GPCR ligands.

Due to the steric crowding of the ortho-methoxy group and the electron-withdrawing nature of the meta-chlorines, this molecule presents unique challenges in synthesis and purification. Commercial supplies often suffer from isomeric contamination (e.g., the 4,6-dichloro isomer) arising from non-selective chlorination during precursor synthesis.

Chemical Identity:

-

CAS Number: 90348-69-9[1]

-

IUPAC Name: 2-(3,5-dichloro-2-methoxyphenyl)acetic acid[1]

-

Molecular Formula: C

H -

Molecular Weight: 235.06 g/mol [1]

-

Key Structural Feature: 1,2,3,5-substitution pattern on the benzene ring, requiring precise NMR validation to distinguish from symmetrical impurities.

Commercial Availability & Supply Landscape[1][4][5]

The market for CAS 90348-69-9 is bifurcated between "Catalog" suppliers (high cost, variable stock) and "Bulk" manufacturers (lead time required).

Tier 1: Validated Catalog Suppliers (Research Scale)

These suppliers typically hold stock (1g – 100g) and provide basic Certificates of Analysis (CoA).

| Supplier | Catalog / SKU | Purity Claim | Typical Pack Size | Notes |

| MilliporeSigma | 90348-69-9 | 97% | 1g, 5g | Reliable reference standard; ships from US/EU. |

| Thermo Scientific | B25672 | 98% | 1g, 5g | Often re-packed; check batch-specific CoA. |

| Combi-Blocks | QA-4822 | 95%+ | 1g - 25g | Good balance of cost/speed for early discovery. |

| Enamine | EN300-XXXX | 95% | Custom | Excellent for library synthesis; lead times vary. |

Tier 2: Bulk & Custom Synthesis (Process Scale)

For quantities >1kg, custom synthesis is recommended to ensure isomeric purity. The dominant synthetic route involves the hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide.

-

Key Risk: Bulk suppliers often use chlorination of 2-methoxyphenylacetic acid, which yields a mixture of 3,5-dichloro and 4,6-dichloro isomers.

-

Directive: Always specify "Route of Synthesis (ROS)" in your Request for Quote (RFQ) to avoid separation difficulties later.

Technical Validation: The "Self-Validating" Protocol

Trusting a supplier's CoA for this specific scaffold is risky due to the difficulty in separating regioisomers via standard C18 HPLC. You must implement an internal QC gate.

A. Isomeric Purity via 1H-NMR (The "Fingerprint" Method)

The substitution pattern is the critical quality attribute.

-

Target Structure (3,5-dichloro): Protons at positions 4 and 6 are meta to each other.

-

Signal: Two doublets (or a singlet if accidentally equivalent, but usually distinct).

-

Coupling Constant (

): ~2.0 – 2.5 Hz (Meta-coupling).

-

-

Common Impurity (4,6-dichloro): Protons at positions 3 and 5 are meta to each other? No, in 4,6-dichloro (relative to acetic acid at 1, methoxy at 2), the remaining protons are at 3 and 5.

-

Correction: If the impurity is 3,6-dichloro , protons are at 4 and 5 (ortho).

-

Signal: Two doublets.

-

Coupling Constant (

): ~8.0 – 9.0 Hz (Ortho-coupling).

-

Pass/Fail Criteria: If you see doublets with

B. QC Workflow Diagram

The following logic gate ensures no compromised material enters your synthesis pipeline.

Figure 1: Quality Control Logic Gate. Note that separation of regioisomers (Fail_Ortho path) is difficult via recrystallization; rejection is usually required.

Purification Protocol (If Purity < 95%)

If sourcing from lower-tier suppliers, you may receive material with a yellow tint (chlorinated phenols) or purity ~90%.

Recrystallization Methodology:

-

Solvent System: Ethanol / Water (1:1 v/v) or Ethyl Acetate / Hexane.

-

Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).

-

Precipitation: Add warm water dropwise until turbidity persists.

-

Cooling: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.

-

Wash: Filter crystals and wash with cold 20% EtOH/Water.

-

Drying: Vacuum dry at 40°C overnight (Melting point is ~100-107°C; do not overheat).

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict impurities. The most reliable route avoids direct chlorination of the phenylacetic acid.

Figure 2: Recommended Synthetic Route. This pathway locks the chlorine positions early, preventing isomer formation common in direct chlorination routes.

References

-

MilliporeSigma. (3,5-Dichloro-2-methoxyphenyl)acetic acid Product Page. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12217355 (Related Isomer Context). Retrieved from

-

Thermo Scientific Chemicals. 3,5-Dimethoxyphenylacetic acid (Analogous Sourcing Context). Retrieved from

-

Konoscience. Catalog Entry for CAS 90348-69-9. Retrieved from

Sources

Methodological & Application

synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid from 3,5-dichloro-2-methoxybenzyl cyanide

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides critical safety protocols for handling cyanide-containing reagents, and offers a framework for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Context

Substituted phenylacetic acids are a cornerstone of modern drug discovery and development. Their structural motif is present in a wide array of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs), and serves as a crucial intermediate for more complex molecular architectures. The target of this protocol, (3,5-Dichloro-2-methoxyphenyl)acetic acid, possesses a unique substitution pattern that makes it a desirable precursor for novel therapeutic candidates and functional materials.

The conversion of a benzyl cyanide (a nitrile) to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be catalyzed by either acid or base.[1] For this particular synthesis, we will focus on the acid-catalyzed pathway, which typically offers a more straightforward workup and isolation of the final carboxylic acid product.[2] The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the desired carboxylic acid and an ammonium salt co-product.[3]

Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The protocol described herein is based on well-established procedures for the hydrolysis of related benzyl cyanides and is designed to be both robust and reproducible.[2][4]

Safety First: Critical Protocols for Cyanide Handling

The starting material, 3,5-dichloro-2-methoxybenzyl cyanide, is an organic cyanide. Cyanide-containing compounds are acutely toxic and require strict adherence to safety protocols. Ingestion, inhalation, or skin contact can be fatal.[5] Furthermore, the reaction of cyanides with acid generates highly toxic and flammable hydrogen cyanide (HCN) gas.[6]

ALL operations involving 3,5-dichloro-2-methoxybenzyl cyanide and the subsequent acidic hydrolysis MUST be performed in a properly functioning chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Gloves: Use nitrile or neoprene gloves, and consider double-gloving. Inspect gloves for any signs of damage before use.

-

Lab Coat: A flame-resistant lab coat is essential.

-

Closed-toe shoes and long pants are mandatory.

Emergency Preparedness:

-

Never work alone when handling cyanides.

-

Ensure that all lab personnel are aware of the hazards and the emergency procedures.

-

An emergency cyanide exposure kit should be readily available.

-

In case of exposure, immediately alert others, move to a source of fresh air, and call emergency services.[5]

Materials and Characterization

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| 3,5-dichloro-2-methoxybenzyl cyanide | >95% purity |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Deionized Water | High Purity |

| Diethyl Ether | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask with reflux condenser | Appropriate size for scale |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| pH paper or pH meter | |

| Standard laboratory glassware |

Characterization of Starting Material and Product

Proper characterization of both the starting material and the final product is essential to validate the success of the synthesis.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Expected Spectroscopic Data |

| 3,5-dichloro-2-methoxybenzyl cyanide (Starting Material) | C₉H₇Cl₂NO | 216.07 g/mol | 64122-22-1 | ¹H NMR (CDCl₃): δ ~7.3-7.5 (m, 2H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂CN). IR (KBr): ν ~2250 cm⁻¹ (C≡N stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1000-1250 cm⁻¹ (C-O stretch). |

| (3,5-Dichloro-2-methoxyphenyl)acetic acid (Product) | C₉H₈Cl₂O₃ | 235.07 g/mol | 90348-69-9 | ¹H NMR (CDCl₃): δ ~10-12 (br s, 1H, COOH), ~7.2-7.4 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.7 (s, 2H, CH₂COOH). IR (KBr): ν ~2500-3300 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1000-1250 cm⁻¹ (C-O stretch). |

Note: Expected spectroscopic data for the starting material is based on analogous compounds. Researchers should perform their own characterization to confirm identity and purity.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Caption: Workflow for the synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid.

Reaction Setup

-

Prepare the Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water. Caution: This is a highly exothermic process; add the acid to the water, not the other way around, and ensure adequate cooling. Allow the solution to cool to room temperature.

-

Add the Starting Material: To the cooled sulfuric acid solution, add 10.0 g of 3,5-dichloro-2-methoxybenzyl cyanide.

-

Assemble the Apparatus: Fit the flask with a reflux condenser. Ensure all joints are properly sealed.

Reaction and Monitoring

-

Heating: With vigorous stirring, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Reaction Time: Maintain the reflux for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction mixture, quench it with water, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

Work-up and Isolation

-

Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 g of crushed ice. This will precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (3,5-Dichloro-2-methoxyphenyl)acetic acid.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Discussion and Mechanistic Insights

The choice of concentrated sulfuric acid serves a dual purpose. It acts as a catalyst for the hydrolysis and also as a solvent. The hydrolysis of nitriles is a two-stage process.[3] The first stage is the conversion of the nitrile to an amide, which is then followed by the hydrolysis of the amide to the carboxylic acid.[3] Under the strongly acidic and high-temperature conditions of this protocol, the reaction is driven to completion, favoring the formation of the carboxylic acid over the amide intermediate.

The work-up procedure is designed to efficiently separate the product from the reaction mixture. The initial quenching in ice-water precipitates the organic product from the aqueous acid. The subsequent extraction and washing steps are crucial for removing impurities. The sodium bicarbonate wash is particularly important as it deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This step can also help in separating the product from any unreacted nitrile, although under the recommended conditions, the conversion should be high. Re-acidification of the bicarbonate washings can be performed to recover any product that may have been extracted, though this is often not necessary with a thorough ether extraction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (3,5-Dichloro-2-methoxyphenyl)acetic acid via the acid-catalyzed hydrolysis of 3,5-dichloro-2-methoxybenzyl cyanide. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently prepare this valuable compound for their research and development needs. The provided mechanistic insights and characterization data further support the successful execution and validation of this synthesis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pace, H. C., & Brenner, C. (2001). The nitrilase superfamily: classification, structure and function. Genome Biology, 2(1), reviews0001.1–reviews0001.9. [Link]

-

Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 61. [Link]

-

Liu, G., et al. (2009). Rapid determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry with two-step derivatization. Journal of Chromatography B, 877(27), 3054-3058. [Link]

-

MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

Aecenar. Phenylacetic acid production(PAA-precursor). [Link]

-

PubChem. 3,5-dichloro-2-methoxybenzaldehyde. [Link]

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 2769699, 3,5-Dichloro-2-cyanopyridine. [Link]

- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

-

Wikipedia. Benzyl cyanide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry with two-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

palladium-catalyzed cross-coupling reactions using (3,5-Dichloro-2-methoxyphenyl)acetic acid

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for (3,5-Dichloro-2-methoxyphenyl)acetic acid

Abstract

This technical guide details the reactivity profile and experimental protocols for (3,5-Dichloro-2-methoxyphenyl)acetic acid in palladium-catalyzed cross-coupling reactions. This scaffold presents a unique "push-pull" electronic environment: the electron-donating ortho-methoxy group competes with the electron-withdrawing meta-dichloro substituents. This guide provides two distinct workflows: Decarboxylative Cross-Coupling (DCC) to access diarylmethanes, and

Chemical Context & Reactivity Profile

The substrate, (3,5-Dichloro-2-methoxyphenyl)acetic acid (1 ), is a densely functionalized phenylacetic acid derivative. Successful catalysis requires navigating three competing reactivity vectors:

-

The Carboxylate (COOH): A handle for decarboxylation. The ortho-methoxy group exerts a "twist" effect, potentially destabilizing the ground state and facilitating CO

extrusion, while the electron-poor ring stabilizes the resulting benzyl anion intermediate. -

The

-Methylene (CH -

The Aryl Chlorides (Ar-Cl): These are potential sites for oxidative addition.[1][2] Crucial: Standard Pd-catalysts can activate these bonds. To prevent polymerization or self-coupling, the reaction must be tuned to prefer the external electrophile (Ar-Br/I) over the internal Ar-Cl.

Primary Methodology: Decarboxylative Cross-Coupling (DCC)

Objective: Synthesis of unsymmetrical diarylmethanes via extrusion of CO

Mechanistic Pathway (DOT Visualization)

Caption: Catalytic cycle for the mono-metallic Pd-catalyzed decarboxylative coupling of phenylacetic acids.

Experimental Protocol A: Decarboxylative Coupling

Recommended for coupling with Aryl Bromides or Triflates.

Reagents:

-

Substrate: (3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv) — Avoid Aryl Chlorides to ensure selectivity.

-

Catalyst: Pd(PPh

) -

Base: Potassium Carbonate (K

CO -

Solvent: Diglyme or NMP (High boiling point required).

-

Additives: Pivalic acid (30 mol%) can act as a proton shuttle/cocatalyst.

Step-by-Step Procedure:

-

Salt Formation (Critical): Phenylacetic acids react best as pre-formed salts. Dissolve the substrate in MeOH, add 1.0 equiv of KOH, stir for 30 min, and evaporate to dryness. Dry the resulting potassium salt under high vacuum at 60°C for 4 hours.

-

Charge Reactor: In a glovebox or under Argon stream, add the Potassium Salt (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(PPh

) -

Solvation: Add anhydrous Diglyme (0.2 M concentration relative to substrate).

-

Reaction: Seal the vial and heat to 140°C for 16–24 hours. Note: Decarboxylation of phenylacetic acids has a high activation barrier.

-

Work-up: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove Diglyme. Dry organic layer over MgSO

. -

Purification: Silica gel chromatography.

Secondary Methodology: -Arylation[3][4][5]

Objective: Retention of the carboxyl group to create

Experimental Protocol B: -Arylation

Reagents:

-

Substrate: (3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv).

-

Base: LiHMDS (2.5 equiv) — Strong base required to generate the dianion (carboxylate +

-carbon). -

Catalyst: Pd(OAc)

(2 mol%). -

Ligand: P(t-Bu)

(via HBF -

Solvent: THF or Toluene.

Step-by-Step Procedure:

-

Dianion Generation: Flame-dry a Schlenk flask. Add the substrate (1.0 equiv) and anhydrous THF. Cool to 0°C. Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise. The solution may turn dark yellow/orange. Stir for 30 min at 0°C.

-

Catalyst Preparation: In a separate vial, mix Pd(OAc)

and the phosphine ligand in minimal THF. Stir for 5 min to ligate (solution turns yellow/brown). -

Coupling: Add the Aryl Bromide (1.1 equiv) to the dianion solution, followed immediately by the catalyst mixture.

-

Heating: Warm to Room Temperature. If no reaction after 2 hours, heat to 50°C. Caution: Excessive heat (>80°C) may trigger decarboxylation.

-

Quench: Carefully quench with 1M HCl (acidify to pH 2) to reprotonate the carboxylate.

-

Extraction: Extract with EtOAc. The product will be in the organic layer.

Troubleshooting & Chemoselectivity Guide

The presence of Ar-Cl bonds on the substrate (positions 3 and 5) is the primary failure mode.

| Challenge | Root Cause | Solution |

| Polymerization | Pd inserts into the substrate's Ar-Cl bond instead of the partner. | Ligand Tuning: Use bulky ligands like XPhos or BrettPhos . The steric bulk prevents oxidative addition into the hindered 3,5-dichloro positions of the substrate while permitting reaction with a less hindered external Ar-Br. |

| Dehalogenation | Hydride source present (often from solvent decomposition). | Avoid alcohol solvents (isopropanol) in the |

| No Decarboxylation | Reaction temp too low or intermediate too stable. | Switch solvent to NMP/Quinoline mix and increase temp to 160°C. Add CuI (10 mol%) as a co-catalyst to facilitate decarboxylation via a Cu-intermediate (Goossen protocol). |

| Protodecarboxylation | Proton source in media (H+ instead of Ar). | Ensure the system is strictly anhydrous. Dry the K-salt of the substrate thoroughly. |

Optimization Workflow (DOT Visualization)

Caption: Decision tree for optimizing reaction conditions based on target product and observed chemoselectivity issues.

References

-

Goossen, L. J., et al. (2006).[3] "Pd-catalyzed synthesis of biaryls from benzoic acids." Science.

-

Forgione, P., & Bilodeau, F. (2006). "Decarboxylative cross-couplings of heteroaromatic carboxylic acids." Journal of the American Chemical Society.

-

Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-catalyzed alpha-arylation of carbonyl compounds." Accounts of Chemical Research.

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015).[4] "Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates." Organic Letters.

-

Moradi, W. A., & Buchwald, S. L. (2001).[5] "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]

- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Amide Derivatives from (3,5-Dichloro-2-methoxyphenyl)acetic Acid

Introduction: The Significance of Substituted Phenylacetic Amides

(3,5-Dichloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural motifs are of significant interest to researchers in medicinal chemistry and drug development. The generation of a diverse library of amide derivatives from this core structure is a critical step in lead optimization and structure-activity relationship (SAR) studies. Amide bonds are a cornerstone of pharmaceuticals, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1][2]

This guide provides a comprehensive overview of robust and reproducible methods for synthesizing amide derivatives from (3,5-Dichloro-2-methoxyphenyl)acetic acid. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols for a wide range of amine coupling partners. The methodologies detailed herein—acyl chloride formation, carbodiimide-mediated coupling, and uronium salt-mediated coupling—represent the most reliable and widely adopted strategies in modern synthetic chemistry.[3]

Physicochemical Properties of the Starting Material

A precise understanding of the starting material is fundamental to accurate and reproducible synthesis.

| Property | Value | Source |

| Chemical Name | (3,5-Dichloro-2-methoxyphenyl)acetic acid | |

| CAS Number | 90348-69-9 | [4] |

| Molecular Formula | C₉H₈Cl₂O₃ | [4] |

| Molecular Weight | 235.07 g/mol | |

| Physical Form | Solid | [4] |

Core Principle: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable at room temperature. The primary obstacle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive carboxylate-ammonium salt.[5] Therefore, successful amide synthesis hinges on the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This "activated" intermediate is then highly susceptible to nucleophilic attack by the amine, driving the reaction forward to form the stable amide bond.

Method 1: The Classic Approach via Acyl Chloride Formation

This two-step method is one of the most established and cost-effective ways to synthesize amides. It involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then immediately reacted with the desired amine.

Causality and Experimental Rationale

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gases (sulfur dioxide and hydrogen chloride), which are easily removed, simplifying the reaction drive and initial purification.[6] A base, such as triethylamine (TEA) or pyridine, is required in the second step to neutralize the HCl generated during the amidation, preventing the formation of an unreactive ammonium salt with the amine nucleophile.[5]

Reaction Mechanism: Acyl Chloride Pathway

Caption: Mechanism of amide synthesis via an acyl chloride intermediate.

Protocol: Acyl Chloride Formation and Amination

Materials:

-

(3,5-Dichloro-2-methoxyphenyl)acetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Target amine (primary or secondary)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Acid Chloride Formation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 eq).

-

Add anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Caution: Reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated (e.g., 40 °C) to ensure completion.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and consumption of the starting acid.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all excess SOCl₂.

-

-

Amidation:

-

Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the acyl chloride solution to the stirred amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the acyl chloride is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding water or 1N HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6]

-

Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is one of the most common and versatile one-pot methods for amide synthesis, particularly in medicinal chemistry, due to its mild conditions and broad substrate scope.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with a simple aqueous wash.[7]

Causality and Experimental Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct.[8] To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to higher yields and reduced side reactions.[2][9]

Reaction Mechanism: EDC/HOBt Coupling

Caption: EDC/HOBt mechanism showing the role of HOBt in preventing side reactions.

Protocol: EDC/HOBt Coupling

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Molarity/Eq. |

| (3,5-Dichloro-2-methoxyphenyl)acetic acid | 235.07 | 1.0 eq |

| Amine (Primary or Secondary) | Varies | 1.1 - 1.2 eq |

| EDC·HCl | 191.70 | 1.2 - 1.5 eq |

| HOBt | 135.12 | 1.2 - 1.5 eq |

| DIPEA or TEA | 129.24 / 101.19 | 2.0 - 3.0 eq |

| Anhydrous Solvent (DMF or DCM) | - | ~0.1 M |

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve (3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.

-

Stir the mixture until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

-

Activation and Coupling:

-

Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

-

Add DIPEA (2.5 eq) dropwise to the cold solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction's progress using TLC or LC-MS until the starting acid is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Method 3: Uronium Salt-Mediated Coupling (HATU)

For challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium salt reagents like HATU are exceptionally effective.[3] HATU is known for its high efficiency and fast reaction rates, often succeeding where other methods fail.[2]

Causality and Experimental Rationale

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole). It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the coupling rate compared to HOBt, making it more effective for difficult substrates. A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize the released acid during the reaction.[3]

Experimental Workflow: HATU Coupling

Caption: General workflow for HATU-mediated amide synthesis.

Protocol: HATU Coupling

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Molarity/Eq. |

| (3,5-Dichloro-2-methoxyphenyl)acetic acid | 235.07 | 1.0 eq |

| Amine (Primary or Secondary) | Varies | 1.1 eq |

| HATU | 380.23 | 1.1 - 1.2 eq |

| DIPEA | 129.24 | 3.0 eq |

| Anhydrous Solvent (DMF) | - | ~0.1 M |

Step-by-Step Protocol:

-

Pre-activation:

-

To a round-bottom flask, add (3,5-Dichloro-2-methoxyphenyl)acetic acid (1.0 eq) and HATU (1.1 eq).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

-

-

Coupling:

-

Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer several times with water to remove DMF and other water-soluble byproducts. A wash with 1N LiCl solution can aid in removing DMF.

-

Follow with a final wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

-

References

-

PharmaInfo. Synthesis and Evalution of Amide Prodrugs of Diclofenac. [Link]

-

ResearchGate. Schematic diagram for the synthesis of Diclofenac-benzyl amide prodrug. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. The Production and Estimation of Diclofenac Amide Prodrug. [Link]

-

Der Pharma Chemica. Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. [Link]

-

Der Pharma Chemica. Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

PMC. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

-

Cheméo. Chemical Properties of Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester (CAS 6512-32-9). [Link]

-

University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. [Link]

-

Organic Syntheses. PREPARATION OF Z-L-Phg-Val-OMe. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. 2-(3,5-Dichloro-2-methoxyphenyl)acetic acid | 90348-69-9 [sigmaaldrich.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

Agrochemical Applications of Substituted Phenylacetic Acid Auxins: A Detailed Guide for Researchers

This document provides a comprehensive overview of the agrochemical applications of substituted phenylacetic acid auxins, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental science, practical applications, and detailed protocols for utilizing these compounds effectively and responsibly.

Introduction: The Dual Nature of Phenylacetic Acid Auxins

Substituted phenylacetic acids are a class of organic compounds that mimic the activity of natural plant hormones called auxins.[1][2] The primary natural auxin, indole-3-acetic acid (IAA), governs a vast array of developmental processes in plants, from cell division and elongation to root formation and tropic responses.[3][4] Phenylacetic acid (PAA) is another naturally occurring auxin found widely in plants, though its biological activity is generally lower than that of IAA.[5][6][7]

The agrochemical significance of substituted phenylacetic acids lies in their ability to act as potent plant growth regulators.[2] At low concentrations, they can be used to promote desirable traits such as fruit set, thinning, and the induction of seedless fruit.[1][8] However, at higher concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to their use as selective herbicides.[9] This dual functionality makes them invaluable tools in modern agriculture.

This guide will explore both facets of their application, providing the scientific rationale behind their use and detailed protocols for their practical implementation.

Mechanism of Action: Hijacking the Plant's Growth Machinery

Substituted phenylacetic acid auxins exert their effects by co-opting the plant's natural auxin signaling pathway.[10][11] The process, while complex, can be summarized in the following key steps:

-

Perception and Binding: Synthetic auxins are recognized and bound by the same receptors as natural IAA. These receptors are a family of F-box proteins, most notably TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs.[11]

-

Derepression of Gene Expression: In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that activate auxin-responsive genes. The binding of a synthetic auxin to the TIR1/AFB receptor complex targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway.[11]

-

Uncontrolled Growth: The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of a multitude of genes. This leads to an overproduction of growth-promoting substances, including ethylene and abscisic acid.[11] This hormonal imbalance disrupts normal cellular processes, causing symptoms like stem curling, leaf withering, and ultimately, plant death in susceptible species.[9]

The selectivity of many phenylacetic acid-based herbicides, such as 2,4-D, for broadleaf weeds over grasses is a key feature of their agricultural utility.[12][13] While the precise molecular basis for this selectivity is still under investigation, it is believed to be related to differences in auxin transport, metabolism, and signaling between monocots and dicots.

Figure 1: Simplified signaling pathway of natural and synthetic auxins.

Key Substituted Phenylacetic Acid Auxins in Agrochemicals

Several substituted phenylacetic acid derivatives have been developed and are widely used in agriculture. The following table summarizes some of the most common examples:

| Compound Name | Chemical Structure | Primary Application(s) | Key Characteristics |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Selective herbicide for broadleaf weeds in cereal crops, turf, and pastures.[9] | One of the first successful selective herbicides.[12] Available in various formulations (amine salts, esters).[13] |

| 4-Chlorophenoxyacetic acid (4-CPA) | C₈H₇ClO₃ | Plant growth regulator to prevent fruit drop, promote fruit set, and induce seedless fruit.[1][8][14] Also used as a herbicide at higher doses.[1] | Effective in combination with 0.1% monopotassium phosphate.[1] Used to restrict root growth in mung bean germination.[15] |

| Dicamba | C₈H₆Cl₂O₃ | Selective herbicide for broadleaf and woody plant control.[16][17] | A benzoic acid derivative that acts as a synthetic auxin.[17][18] Can be formulated as salts or acids.[16] |

Application Protocols: From Lab to Field

The successful application of substituted phenylacetic acid auxins requires careful consideration of the target plant, desired outcome, and environmental conditions. The following protocols provide a framework for their use in research and development settings.

Protocol for Evaluating Herbicidal Efficacy of a Novel Phenylacetic Acid Derivative

This protocol outlines a greenhouse-based experiment to assess the herbicidal activity of a new substituted phenylacetic acid compound against a target broadleaf weed species.

Materials:

-

Test compound (novel phenylacetic acid derivative)

-

Commercial standard herbicide (e.g., 2,4-D amine salt)

-

Target weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)

-

Non-target crop seeds (e.g., Zea mays - corn)

-

Potting mix (sterile)

-

Pots (10 cm diameter)

-

Greenhouse with controlled temperature and light conditions

-

Spray chamber or handheld sprayer

-

Surfactant (non-ionic)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Plant Propagation:

-

Fill pots with potting mix and sow seeds of both the target weed and non-target crop.

-

Water the pots and place them in a greenhouse maintained at approximately 25°C with a 16:8 hour light:dark cycle.

-

Allow plants to grow until they reach the 2-4 true leaf stage.

-

-

Preparation of Treatment Solutions:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or DMSO) if it is not readily water-soluble.

-

Prepare a series of dilutions of the test compound and the commercial standard to create a dose-response curve. Typical concentrations might range from 0.01 kg/ha to 2 kg/ha equivalent application rates.

-

Include a non-ionic surfactant in each spray solution at the manufacturer's recommended rate (typically 0.1-0.25% v/v) to enhance foliar uptake.

-

Prepare a control solution containing only water and the surfactant.

-

-

Herbicide Application:

-

Randomly assign plants to different treatment groups, ensuring at least four replicates per treatment.

-

Apply the treatment solutions using a calibrated sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

-

Return the treated plants to the greenhouse.

-

-

Data Collection and Analysis:

-

Visually assess plant injury at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0 (no injury) to 100 (complete death).

-

At 14 DAT, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 60°C until a constant weight is achieved.

-

Measure the dry weight of each plant.

-

Calculate the percent growth reduction for each treatment relative to the control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for the test compound and compare its efficacy to the commercial standard.

-

Sources

- 1. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid metabolism in land plants: novel pathways and metabolites | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of p-chlorophenoxy acetic acid 4-CPA in fruits and vegetables - Knowledge [plantgrowthhormones.com]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. jipb.net [jipb.net]

- 13. How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds [jindunchemical.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. archive.epa.gov [archive.epa.gov]

- 16. coresta.org [coresta.org]

- 17. Plant Growth Regulators - Auxins - Dicamba Clinisciences [clinisciences.com]

- 18. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Stability of (3,5-Dichloro-2-methoxyphenyl)acetic Acid Under Oxidative Conditions

Welcome to the technical support resource for (3,5-Dichloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under oxidative conditions. Understanding the oxidative liability of your molecule is a critical component of drug discovery and development, impacting everything from synthesis and storage to metabolic fate and potential toxicity. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of oxidative attack on the (3,5-Dichloro-2-methoxyphenyl)acetic acid molecule?

A1: The susceptibility of different positions on the (3,5-Dichloro-2-methoxyphenyl)acetic acid molecule to oxidative attack is dictated by the electronic properties of its substituents.

-

The Aromatic Ring: The methoxy group (-OCH₃) is a strong electron-donating group due to resonance, which increases the electron density at the ortho and para positions relative to it[1]. However, the positions ortho to the methoxy group are already substituted with the acetic acid moiety and a chlorine atom. The remaining open position on the ring, C6, is para to the methoxy group and is therefore a likely site for electrophilic attack, including oxidation. The two chlorine atoms are electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic substitution, but they direct incoming electrophiles to the ortho and para positions[2][3].

-

The Methoxy Group: The methyl group of the methoxy ether is a potential site for oxidative O-demethylation, which would result in the formation of a hydroxyl group[4][5]. This is a common metabolic pathway for many drug molecules containing methoxy moieties.

-

The Acetic Acid Side Chain: The benzylic carbon of the acetic acid side chain is another potential site for oxidation, although this is generally less favorable than attack on the activated aromatic ring.

Q2: What are the likely degradation products of (3,5-Dichloro-2-methoxyphenyl)acetic acid under oxidative stress?

A2: Based on the chemistry of related compounds, particularly the NSAID Diclofenac, several degradation products can be anticipated[6][7][8][9].

-

Hydroxylated Derivatives: Oxidation of the aromatic ring is likely to produce hydroxylated metabolites. Given the directing effects of the substituents, hydroxylation at the C6 position is a strong possibility.

-

O-Demethylated Product: Oxidative cleavage of the methyl group from the methoxy ether would yield 2-hydroxy-3,5-dichlorophenylacetic acid.

-

Quinone-like Species: If a hydroxylated derivative is formed, further oxidation can lead to the formation of reactive quinone or quinone-imine-like structures, which are known to be involved in the toxicity of some drugs[6][7][8].

Q3: Which common laboratory oxidants are most likely to degrade this compound?

A3: The susceptibility of (3,5-Dichloro-2-methoxyphenyl)acetic acid to degradation will depend on the strength of the oxidizing agent.

-

Mild Oxidants: Reagents like air (in the presence of light or metal catalysts) or mild hydroperoxides may lead to slow degradation over time.

-

Strong Oxidants: More potent oxidizing agents are commonly used in forced degradation studies to intentionally induce degradation[10][11][12][13]. These include:

-

Hydrogen Peroxide (H₂O₂): A common choice for simulating oxidative stress.

-

Fenton's Reagent (H₂O₂ + Fe²⁺): Generates highly reactive hydroxyl radicals and can simulate more aggressive oxidative environments[14].

-

Peracids (e.g., m-CPBA): Can also be used for epoxidation and other oxidative transformations.

-

Persulfate (S₂O₈²⁻): Can be activated by heat, UV light, or transition metals to form the highly oxidizing sulfate radical[15][16].

-

Q4: How can I effectively monitor the degradation of (3,5-Dichloro-2-methoxyphenyl)acetic acid and its byproducts?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.

-

HPLC with UV Detection: This is a good starting point. The aromatic nature of the parent compound and its likely degradation products should allow for detection by UV absorbance. A photodiode array (PDA) detector is recommended as it can help in assessing peak purity.

-

HPLC with Mass Spectrometry (LC-MS): This is highly recommended for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are invaluable for elucidating the elemental composition of the degradants.

Troubleshooting Guide

| Problem | Potential Causes | Recommended Solutions |

| Unexpected degradation of the compound in solution. | 1. Air Oxidation: The solution may be sensitive to atmospheric oxygen, potentially accelerated by light or trace metal impurities. 2. Peroxide Contamination: Solvents like THF or diethyl ether can form explosive peroxides upon storage, which are also strong oxidants. 3. Incompatible Excipients: In a formulation, some excipients may initiate or catalyze oxidative degradation. | 1. Prepare solutions fresh and consider sparging with an inert gas (nitrogen or argon). Store solutions protected from light in tightly sealed containers. 2. Always test solvents for the presence of peroxides before use. 3. Conduct compatibility studies with all formulation components. Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid if necessary. |

| No degradation observed during a forced oxidation study. | 1. Insufficient Stress: The oxidative conditions (concentration of oxidant, temperature, duration) may not be harsh enough. 2. Compound is Highly Stable: The molecule may be inherently robust to the specific conditions applied. | 1. Systematically increase the severity of the stress conditions. For example, increase the concentration of H₂O₂, elevate the temperature, or extend the reaction time. Consider using a more potent oxidizing system like Fenton's reagent.[10][17] 2. If significant degradation is still not observed under aggressive conditions, this indicates high stability, which is valuable information. Ensure your analytical method is sensitive enough to detect low levels of degradation (target 5-20% degradation for method validation purposes).[12] |

| Difficulty in identifying unknown degradation products. | 1. Low Abundance: The concentration of the degradant may be below the limit of detection for structural elucidation by techniques like NMR. 2. Complex Mixture: Multiple degradation products may co-elute or be present in a complex mixture. | 1. Perform a larger-scale forced degradation study to generate more of the impurity for isolation and characterization. 2. Optimize your chromatographic method to improve the resolution of degradation products. Employ LC-MS/MS to obtain fragmentation data, which can provide structural clues. |

Visualized Reaction Pathways and Workflows

Caption: Predicted sites of oxidative attack.

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Oxidation with Hydrogen Peroxide

This protocol outlines a general procedure for assessing the stability of (3,5-Dichloro-2-methoxyphenyl)acetic acid in the presence of hydrogen peroxide.

Objective: To determine the susceptibility of the compound to oxidation by H₂O₂ and to generate potential degradation products for analytical method development.

Materials:

-

(3,5-Dichloro-2-methoxyphenyl)acetic acid

-

Acetonitrile (ACN) or other suitable organic solvent

-

Purified water (HPLC grade)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Class A volumetric flasks and pipettes

-

HPLC system with UV/PDA or MS detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (3,5-Dichloro-2-methoxyphenyl)acetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup:

-

In a clean volumetric flask, add a known volume of the stock solution.

-

Add an appropriate volume of 3% H₂O₂ (prepared by diluting the 30% stock). A final H₂O₂ concentration of 3% is a common starting point.

-

Dilute to the final volume with a mixture of water and acetonitrile to ensure the compound remains dissolved.

-

Prepare a control sample under the same conditions but without the addition of H₂O₂.

-

-

Incubation:

-

Store the reaction and control samples at a controlled temperature (e.g., 40-60 °C) and protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Immediately quench the reaction in the aliquots if necessary (e.g., by dilution or addition of a quenching agent like sodium bisulfite).

-

Analyze the samples by a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Monitor the formation of any new peaks (degradation products) in the chromatogram.

-

Aim for a degradation of 5-20% of the parent compound to ensure the method is challenged appropriately[12].

-

Protocol 2: Assessing Stability under Fenton-like Conditions

This protocol uses Fenton's reagent to generate hydroxyl radicals, representing a more aggressive oxidative environment.

Objective: To evaluate the stability of the compound under highly reactive oxidative stress.

Materials:

-

All materials from Protocol 1

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

-

Reaction Setup:

-

In a flask, prepare a solution of the compound at the desired final concentration in a water/acetonitrile mixture.

-

Add a catalytic amount of FeSO₄ solution (e.g., to a final concentration of 0.1 mM).

-

Initiate the reaction by adding H₂O₂ (e.g., to a final concentration of 1-3%). The reaction is often rapid and exothermic, so it is typically performed at room temperature or below.

-

-

Incubation and Analysis:

-

Due to the high reactivity, time points should be short (e.g., 5, 15, 30, 60 minutes).

-

Quench the reaction and analyze the samples by HPLC as described in Protocol 1.

-

Summary of Oxidative Conditions

| Oxidant System | Typical Conditions | Primary Reactive Species | Application Notes |

| Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂, 25-80 °C | H₂O₂ | Standard condition for forced degradation studies[10]. |

| Fenton's Reagent | H₂O₂ with catalytic Fe²⁺ | Hydroxyl radical (•OH) | Mimics biological oxidation processes; highly reactive[14]. |

| Persulfate (S₂O₈²⁻) | Activated by heat, UV, or metal ions | Sulfate radical (SO₄•⁻) | A powerful oxidant for degrading persistent organic pollutants[15][16]. |

| Photolysis | Exposure to UV or visible light | Varies (can generate radicals) | Important for assessing light sensitivity[10][17]. |

References

- Vaia. Methoxy Group Resonance.

- Atmospheric Chemistry and Physics.

- Molecules. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.

- Applied and Environmental Microbiology. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400.

- Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals.

- CORE.

- ACS Omega. Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds.

- Wikipedia. Methoxy group.

- Bulletin of the Chemical Society of Japan.

- ACS Omega.

- Journal of Chromatography & Separation Techniques.

- Current Drug Metabolism. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives.

- Chemistry LibreTexts.

- Chemical Research in Toxicology.

- Biomedical Journal of Scientific & Technical Research.

- ResolveMass.

- ResearchGate. The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives.

- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)

- PubMed. Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone.

- MilliporeSigma. (3,5-Dichloro-2-methoxyphenyl)acetic acid.

- ScienceDirect.

- YouTube.

- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- ResearchGate. Oxidation of 2,4-Dichlorophenoxyacetic Acid by Persulfate or Peroxymonosulfate with Iron(II)

- Der Pharma Chemica. Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey.

- YouTube. Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25).

- MilliporeSigma. (3,5-Dichloro-2-methoxyphenyl)acetic acid product page.

- SpringerLink. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)

- Molecules.

- PubMed. Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids.

- MDPI.

- NICNAS. Acetic acid, methoxy-: Human health tier II assessment.

- RMIT University Research Repository. Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid.

- ChemRxiv. The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens.

Sources

- 1. vaia.com [vaia.com]

- 2. eurochlor.org [eurochlor.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 6. Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

Technical Support Center: Navigating Steric Hindrance in 2-Methoxy Substituted Phenylacetic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during chemical transformations involving 2-methoxy substituted phenylacetic acids. The unique electronic and steric properties of the ortho-methoxy group can significantly impact reactivity, leading to low yields, slow reaction rates, or complete reaction failure. This resource is designed to help you understand the underlying principles and implement effective strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Core Problem

Question 1: Why does the ortho-methoxy group on phenylacetic acid introduce synthetic challenges?

Answer: The 2-methoxy group (-OCH₃) presents a classic case of dueling electronic and steric effects.

-